molecular formula C15H11ClN2OS B263109 N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide

Cat. No. B263109
M. Wt: 302.8 g/mol
InChI Key: SHDBCIJGACFEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that has been shown to have promising effects on various biological processes.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have promising effects on the inhibition of various biological processes, including cancer cell proliferation, angiogenesis, and inflammation. N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide involves the inhibition of various enzymes and proteins that are involved in biological processes such as angiogenesis, inflammation, and cancer cell proliferation. N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the activity of VEGFR2, a protein that plays a crucial role in the process of angiogenesis. N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has also been shown to inhibit the activity of IKKβ, a protein that is involved in the process of inflammation. The inhibition of these enzymes and proteins by N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide leads to the suppression of various biological processes.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has also been shown to inhibit the formation of new blood vessels, a process that is crucial for the growth and spread of cancer cells. Furthermore, N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has several advantages as well as limitations for lab experiments. One of the advantages of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide is its specificity towards its target enzymes and proteins, which makes it a useful tool for studying various biological processes. N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide also has a high potency, which means that it can be used at low concentrations, reducing the risk of side effects. However, one of the limitations of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide is its solubility, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide. One of the future directions is the development of more efficient synthesis methods for N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide, which can increase its availability for research purposes. Another future direction is the investigation of the potential applications of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide in the treatment of various neurodegenerative diseases. Additionally, the development of more potent and specific inhibitors based on the structure of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide can lead to the discovery of new targets for the treatment of various diseases.
Conclusion:
In conclusion, N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide is a challenging process that requires a high level of expertise and precision. N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has been shown to have promising effects on the inhibition of various biological processes, including cancer cell proliferation, angiogenesis, and inflammation. The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide involves the inhibition of various enzymes and proteins that are involved in biological processes. N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide has several advantages as well as limitations for lab experiments. There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide, which can lead to the discovery of new targets for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide involves a multistep process that includes the reaction of 2-chloroacetophenone with 2-aminobenzothiazole in the presence of a base to form an intermediate product. The intermediate product is then reacted with ethylene glycol to produce N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide. The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide is a challenging process that requires a high level of expertise and precision.

properties

Product Name

N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)acetamide

InChI

InChI=1S/C15H11ClN2OS/c16-11-6-2-1-5-10(11)9-14(19)18-15-17-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18,19)

InChI Key

SHDBCIJGACFEKR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC3=CC=CC=C3S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

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